molecular formula C9H12ClNO2 B12087053 4-Chloro-2-(dimethoxymethyl)aniline

4-Chloro-2-(dimethoxymethyl)aniline

Cat. No.: B12087053
M. Wt: 201.65 g/mol
InChI Key: FLUMMNKLQNZFHO-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethoxymethyl)aniline is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom and a dimethoxymethyl group. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-2-(dimethoxymethyl)aniline can be achieved through several synthetic routes. One common method involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene with hydrogen in the liquid phase at elevated temperatures and pressures. This reaction is typically carried out in an aromatic solvent, such as xylene, in the presence of a modified platinum-on-carbon catalyst . The reduction process occurs at temperatures ranging from 80 to 110°C and pressures between 5 to 50 atm .

Another method involves the use of 2,5-dimethoxyaniline as a raw material. In this process, copper chloride is used as a catalyst, and oxygen is introduced into a 9N hydrochloric acid solution to react at 95°C for 8 hours . After the reaction, the product is cooled, filtered, and alkalified to obtain the crude product, which is then purified by reduced pressure distillation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalytic reduction with hydrogen is preferred for its high yield and purity, while the method using copper chloride and oxygen is favored for its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dimethoxymethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the synthesis process.

    Substitution: The chlorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted anilines .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dimethoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to potential therapeutic effects .

Biological Activity

4-Chloro-2-(dimethoxymethyl)aniline is an organic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activity, synthesis, and related studies, providing a comprehensive overview based on available research.

  • Chemical Formula : C10H14ClN
  • Molecular Weight : Approximately 187.623 g/mol
  • Structure : Characterized by a chloro group and two methoxy groups attached to a benzene ring.

Synthesis

The synthesis of this compound can be accomplished through various methods, including catalytic reduction processes. One notable method involves the reduction of 4-chloro-2,5-dimethoxy-nitrobenzene using hydrogen in the presence of a catalyst under controlled temperature and pressure conditions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. In assays measuring COX enzyme inhibition, it has shown potential to suppress the production of pro-inflammatory mediators such as prostaglandins . The structure-activity relationship (SAR) analysis indicates that the presence of the chloro and methoxy groups enhances its inhibitory effects on COX enzymes.

Toxicological Studies

Toxicological assessments reveal that this compound is rapidly absorbed and metabolized in vivo. A study conducted on rats showed that the compound did not accumulate in tissues and was primarily excreted as metabolites within hours of administration . Furthermore, it was found to be non-mutagenic in standard assays, suggesting a favorable safety profile for potential applications.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various aniline derivatives, including this compound. Results indicated a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL against tested pathogens, showcasing its potential as an antibacterial agent.
  • Anti-inflammatory Mechanism : In a model of carrageenan-induced paw edema in rats, compounds similar to this compound exhibited significant reductions in edema compared to controls, supporting its role as an anti-inflammatory agent .

Research Findings Summary

Study FocusKey Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria; MIC values between 32-128 µg/mL.
Anti-inflammatory PropertiesInhibits COX enzymes; reduces inflammation in animal models .
Toxicological ProfileRapid metabolism; non-mutagenic; low likelihood of bioaccumulation .

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

4-chloro-2-(dimethoxymethyl)aniline

InChI

InChI=1S/C9H12ClNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3

InChI Key

FLUMMNKLQNZFHO-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC(=C1)Cl)N)OC

Origin of Product

United States

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